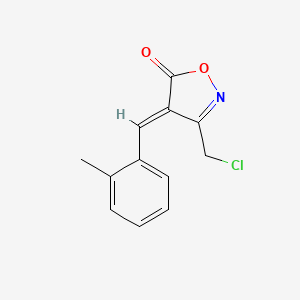

(4E)-3-(Chloromethyl)-4-(2-methylbenzylidene)-isoxazol-5(4H)-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(4E)-3-(Chloromethyl)-4-(2-methylbenzylidene)-isoxazol-5(4H)-one, often referred to as CMMI, is a heterocyclic compound with a wide range of potential applications in scientific research. CMMI has been studied extensively in recent years due to its unique properties and potential applications.

Aplicaciones Científicas De Investigación

Green and Efficient Synthesis

A green and efficient synthesis process for isoxazol-5(4H)-one derivatives, including those related to (4E)-3-(Chloromethyl)-4-(2-methylbenzylidene)-isoxazol-5(4H)-one, has been developed. This process uses water as a solvent and demonstrates advantages such as mild conditions, safety, short reaction times, and high yields, highlighting its environmental friendliness (Pourmousavi et al., 2018).

Crystallographic and Theoretical Studies

Crystallographic and theoretical studies have been conducted on similar arylidene-isoxazolone compounds. These studies include analysis of molecular geometry, vibrational frequencies, atomic orbitals, potential electrostatic maps, and thermodynamic energy related to configurational isomer models (Brancatelli et al., 2011).

Photochemical Synthesis and Larvicidal Activity

Research has explored the photochemical synthesis of 3-methyl-4-arylmethylene isoxazole-5(4H)-ones, which relates to the compound . This study also investigated the larvicidal activity of these compounds on Aedes aegypti, a mosquito species (Sampaio et al., 2023).

Green Synthesis Using Salicylic Acid

Another approach to synthesizing isoxazol-5(4H)-one derivatives involves using salicylic acid as a catalyst. This method emphasizes environmental friendliness and cost-effectiveness, operating in water at room temperature (Mosallanezhad & Kiyani, 2019).

Tautomerism Studies

Studies on the tautomerism of isoxazol-5(4H)-ones have been conducted, which is relevant for understanding the chemical behavior of (4E)-3-(Chloromethyl)-4-(2-methylbenzylidene)-isoxazol-5(4H)-one in different environments (Boulton & Katritzky, 1961).

Sulfanilic Acid-catalyzed Synthesis

Research has been done on the sulfanilic acid-catalyzed synthesis of isoxazol-5(4H)-ones, providing an alternative eco-friendly synthesis method. These compounds have shown significant biological properties, including antibacterial and anticancer activities (Mosallanezhad & Kiyani, 2018).

Electrochemical Synthesis and Biomedical Applications

The electrochemically induced multicomponent transformation of related compounds has been explored for biomedical applications, particularly in regulating inflammatory diseases (Ryzhkova et al., 2020).

Propiedades

IUPAC Name |

(4E)-3-(chloromethyl)-4-[(2-methylphenyl)methylidene]-1,2-oxazol-5-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10ClNO2/c1-8-4-2-3-5-9(8)6-10-11(7-13)14-16-12(10)15/h2-6H,7H2,1H3/b10-6+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCDBNEOZROKDSW-UXBLZVDNSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C=C2C(=NOC2=O)CCl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=CC=C1/C=C/2\C(=NOC2=O)CCl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10ClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.66 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4E)-3-(Chloromethyl)-4-(2-methylbenzylidene)-isoxazol-5(4H)-one | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

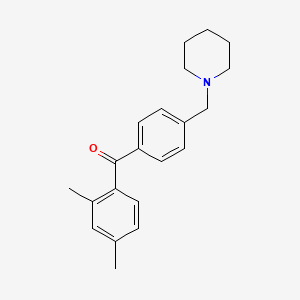

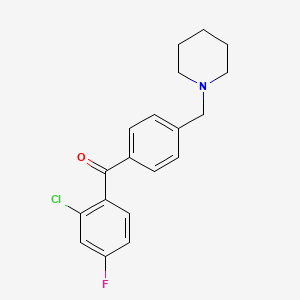

![Ethyl 8-oxo-8-[4-(piperidinomethyl)phenyl]octanoate](/img/structure/B1359474.png)